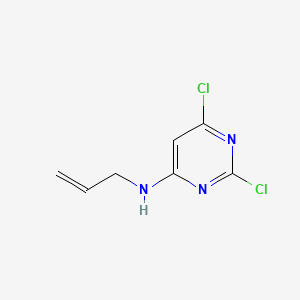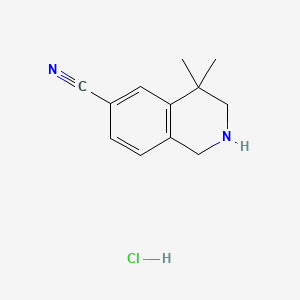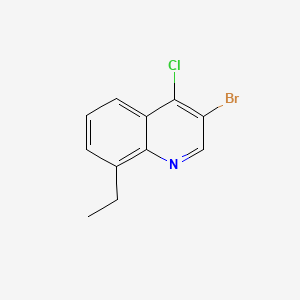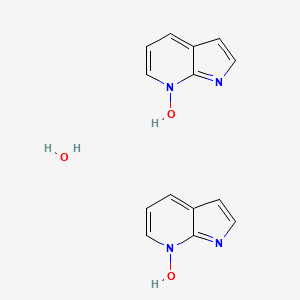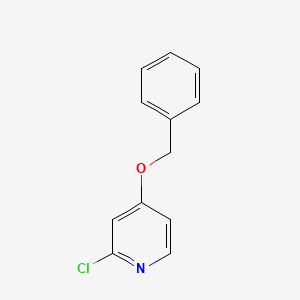
4-(Benzyloxy)-2-chloropyridine
Overview
Description
4-(Benzyloxy)-2-chloropyridine is an organic compound with a molecular formula of C10H9ClNO. It is a colorless to yellowish crystalline solid that is soluble in organic solvents. This compound is used in the synthesis of a variety of organic compounds and is an important intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and other materials.
Scientific Research Applications
Synthesis of Antimicrobial Agents : A study by Naganagowda & Petsom (2011) explored the synthesis of various quinazolinones using compounds related to 4-(Benzyloxy)-2-chloropyridine. These compounds were screened for antibacterial and antifungal activity.
Synthesis of Complex Organic Molecules : Majumdar, Kundu, & Ghosh (2002) reported on the synthesis of a complex pyranothiopyran ring system, utilizing a derivative of this compound in the process.
Pharmaceutical Applications in CB1 Inverse Agonists : Research by Meurer et al. (2005) described the synthesis and biological activities of 2-benzyloxy-5-(4-chlorophenyl)-6-(2,4-dichlorophenyl)pyridines as potent and selective hCB1 inverse agonists.
Chemical Protection of Alcohols : In a study by Poon, Albiniak, & Dudley (2007), 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate, a derivative of this compound, was used for the protection of alcohols in chemical reactions.
Organic Synthesis and Structural Studies : The reaction of 4-benzyloxytetrahalogenopyridines with various nucleophiles was studied by Julia, Suschitzky, Barnes, & Tomlin (1983), indicating applications in organic synthesis and structural chemistry.
Crystal Structure Analysis : The crystal structure of related compounds was analyzed in studies like Dega-Szafran et al. (1991), providing insights into the molecular configuration of these compounds.
Environmental Applications : Brillas, Boye, & Dieng (2003) explored the use of related compounds in the degradation of herbicides in aqueous media.
Understanding Chemical Reactions : Research on the absolute enthalpies of formation of pyridynes, as discussed by Rau & Wenthold (2011), contributes to a deeper understanding of chemical reactions involving pyridine derivatives.
Synthetic Chemistry for Drug Development : Studies like Heinz et al. (2021) and Hoshikawa & Inoue (2013) demonstrate the use of pyridine derivatives in the development of pharmaceuticals.
Material Synthesis and Characterization : The synthesis and characterization of organic-inorganic hybrid materials using 2-amino-3-benzyloxy pyridinium perchlorate was reported by Soukrata, Belhouchet, & Mhiri (2015).
Properties
IUPAC Name |
2-chloro-4-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLZQERVHJHMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695341 | |
| Record name | 4-(Benzyloxy)-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182556-72-5 | |
| Record name | 4-(Benzyloxy)-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(benzyloxy)-2-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

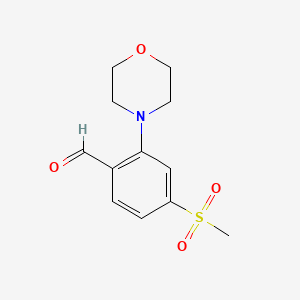
![9H-Pyrrolo[2,3-b:5,4-c/']dipyridine-6-carbonitrile, 3-broMo-5-hydroxy-9-(phenylsulfonyl)-](/img/no-structure.png)
![6-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B598336.png)

![9-Benzyl-2,9-diazaspiro[5.5]undecane](/img/structure/B598341.png)
![Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone](/img/structure/B598342.png)
